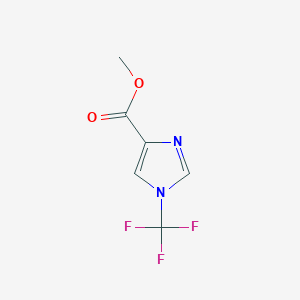
4-Amino-3-hydroxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxypicolinonitrile is a chemical compound that belongs to the class of picolinonitriles These compounds are characterized by a pyridine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This method utilizes gold(I)-catalyzed cyclization under mild reaction conditions in a stepwise and one-pot fashion . Another method involves the preparation of 4,6-dibromo-3-hydroxypicolinonitrile from furfural through a series of chemical steps, including cyano-amination, amine salt formation, and bromination-rearrangement .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-amino-3-oxopicolinonitrile.
Reduction: Formation of 4-amino-3-hydroxyaminopicoline.
Substitution: Formation of various substituted picolinonitriles depending on the reagents used.
Scientific Research Applications
4-Amino-3-hydroxypicolinonitrile has several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive compounds.
Industry: Used in the production of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxypicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Hydroxy-4-methylpicolinonitrile
- 3-Hydroxy-4-phenylpicolinonitrile
- 3-Hydroxy-4-pentylpicolinonitrile
Comparison: 4-Amino-3-hydroxypicolinonitrile is unique due to the presence of both amino and hydroxyl groups, which provide versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis compared to other similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
4-amino-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-5-6(10)4(8)1-2-9-5/h1-2,10H,(H2,8,9) |
InChI Key |
GPBOMKCVNFZXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)


![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)

